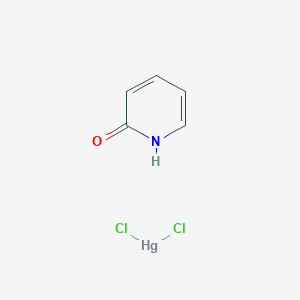
dichloromercury;1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloromercury;1H-pyridin-2-one is a compound that combines the properties of dichloromercury and 1H-pyridin-2-one. Dichloromercury is a mercury compound with two chlorine atoms, while 1H-pyridin-2-one is a heterocyclic compound with a nitrogen and oxygen atom in a six-membered ring. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloromercury;1H-pyridin-2-one typically involves the reaction of mercury(II) chloride with 1H-pyridin-2-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Safety measures are strictly followed due to the toxic nature of mercury compounds.
化学反应分析
Types of Reactions
Dichloromercury;1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of mercury and modified pyridin-2-one derivatives.
Reduction: Reduction reactions can convert dichloromercury to elemental mercury and other reduced forms of pyridin-2-one.
Substitution: The chlorine atoms in dichloromercury can be substituted with other halogens or functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, dichloromercury;1H-pyridin-2-one is used as a reagent in various organic synthesis reactions. Its unique properties make it a valuable intermediate in the synthesis of complex organic molecules.
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. Its ability to form complexes with proteins and nucleic acids makes it a subject of interest in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets are explored to develop new drugs and treatments.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with specific characteristics and functionalities.
作用机制
The mechanism of action of dichloromercury;1H-pyridin-2-one involves its interaction with molecular targets such as proteins, enzymes, and nucleic acids. The compound can form complexes with these molecules, altering their structure and function. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
相似化合物的比较
Similar Compounds
Similar compounds to dichloromercury;1H-pyridin-2-one include:
Mercury(II) chloride: A simple mercury compound with two chlorine atoms.
1H-pyridin-2-one: A heterocyclic compound with a nitrogen and oxygen atom in a six-membered ring.
Dichloromercury;1H-pyridin-4-one: A similar compound with the pyridinone ring substituted at a different position.
Uniqueness
This compound is unique due to its combination of mercury and pyridinone properties. This combination results in distinct chemical reactivity and biological interactions, making it a valuable compound for various scientific applications.
属性
IUPAC Name |
dichloromercury;1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO.2ClH.Hg/c7-5-3-1-2-4-6-5;;;/h1-4H,(H,6,7);2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLHEPBOVDKMGH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1.Cl[Hg]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)NC=C1.Cl[Hg]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2HgNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














